ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-9-7-8-5-6-10-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3 |
InChI Key |
WVGZSVNOHHJJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The synthesis begins with constructing the 1-ethyl-1H-pyrazole ring, typically via cyclocondensation of hydrazine derivatives with 1,3-diketones. Ethyl hydrazine (C₂H₅NHNH₂) reacts with acetylacetone (CH₃COCH₂COCH₃) under acidic conditions (pH 4–6) to yield 1-ethyl-3,5-dimethyl-1H-pyrazole. Subsequent bromination at the 5-methyl position using N-bromosuccinimide (NBS) generates 5-(bromomethyl)-1-ethyl-1H-pyrazole, a key intermediate .
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Catalyst: Azobisisobutyronitrile (AIBN) for radical-initiated bromination
-
Yield: 68–72%
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | Lab-scale (1–10 g) |
This method is cost-effective but limited by the volatility of ethylamine, necessitating closed-system reactors .
Reductive Amination Approach
An alternative route employs reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with ethylamine. The aldehyde intermediate is generated through oxidation of 5-(hydroxymethyl)-1-ethyl-1H-pyrazole using pyridinium chlorochromate (PCC) .
Key Steps:
-
Oxidation:
-
Substrate: 5-(hydroxymethyl)-1-ethyl-1H-pyrazole
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Reagent: PCC in DCM
-
Yield: 85–90%
-
-
Reductive Amination:
-
Mix aldehyde (1.0 equiv), ethylamine (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol.
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Stir at 25°C for 24 hours.
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Isolate product via acid-base extraction.
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Advantages:
-
Avoids halogenated intermediates.
-
Higher functional group tolerance.
Disadvantages:
-
Requires stringent moisture control.
-
Lower scalability due to stoichiometric reductant use.
Industrial-Scale Continuous Flow Synthesis
For bulk production, continuous-flow systems enhance efficiency and safety. A representative setup involves:
-
Pyrazole Bromination Module:
-
Reactor Type: Tubular (residence time: 30 min)
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Reagents: NBS, AIBN in DCM
-
Output: 5-(bromomethyl)-1-ethyl-1H-pyrazole at 2.5 kg/hr
-
-
Amine Coupling Module:
-
Reactor Type: Packed-bed with immobilized K₂CO₃
-
Reagents: Ethylamine in THF
-
Output: Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine at 1.8 kg/hr
-
| Metric | Value |
|---|---|
| Overall Yield | 78% |
| Purity | ≥99% |
| Annual Capacity | 15 metric tons |
This method reduces solvent waste by 40% compared to batch processes .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–82 | 98 | Moderate | 12–15 |
| Reductive Amination | 70–75 | 97 | Low | 18–22 |
| Continuous Flow | 78 | 99 | High | 8–10 |
Key Insights:
-
Nucleophilic Substitution balances cost and yield for mid-scale applications.
-
Continuous Flow excels in large-scale production with superior economics.
-
Reductive Amination is reserved for substrates sensitive to alkylation .
Purification and Characterization
Final purification typically employs a combination of techniques:
-
Liquid-Liquid Extraction: Remove unreacted ethylamine using dilute HCl.
-
Chromatography: Silica gel with ethyl acetate/hexane gradients.
-
Crystallization: Recrystallize from ethanol/water mixtures for ≥99.5% purity.
Characterization Data:
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has been explored for its potential in drug development. Its structure allows it to interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects such as:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazoles have been evaluated as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains like Acinetobacter baumannii .
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its potential to act as a lead compound in the development of new anticancer agents .
Biological Research
The biological activity of this compound is attributed to its ability to modulate biochemical pathways. Its applications include:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways, providing a basis for developing targeted therapies .
- Synergistic Effects : Studies have demonstrated that certain pyrazole derivatives exhibit synergistic effects when combined with conventional antibiotics, potentially leading to new treatment strategies against multidrug-resistant infections .
Materials Science
In addition to its medicinal applications, this compound is being researched for its role in materials science:
- Polymer Development : The compound can be utilized as a building block in the synthesis of advanced materials, including polymers and coatings that exhibit enhanced properties due to the presence of pyrazole moieties .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing new pyrazole compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using disc diffusion methods, showing promising results that highlight the potential of this compound as an antibiotic adjuvant .
Case Study 2: Anticancer Properties
Research investigating the anticancer properties of pyrazole derivatives found that some compounds exhibited potent inhibition of cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming the efficacy of these compounds in targeting cancer cells .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against MDR Acinetobacter baumannii |
| Anticancer agents | Significant inhibition of cancer cell lines | |
| Biological Research | Enzyme inhibitors | Modulation of disease pathways |
| Synergistic effects with antibiotics | Enhanced efficacy against resistant strains | |
| Materials Science | Polymer synthesis | Improved material properties |
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
a) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()
- Structure : Pyrazole with a methyl group at position 1, pyridinyl at position 3, and ethylamine at position 5.
- Mass Spectrometry : ESIMS m/z 203 ([M+H]⁺), indicating a molecular weight ~202 g/mol.
- Implications : Enhanced solubility and binding affinity compared to the target compound due to the pyridine ring.
b) 1-Ethyl-1H-pyrazol-5-amine ()
Variations in the Amine Substituent
a) [2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine ()
- Structure : Features a 3,4-dimethoxyphenethyl group attached to the amine.
- Key Differences : The aromatic dimethoxyphenyl group increases hydrophobicity and π-π stacking capability.
- Molecular Formula : C₁₅H₂₁N₃O₂ (MW 275.35 g/mol).
- Implications : Likely superior binding to aromatic receptors compared to the target compound’s ethyl group.
b) (1-Ethyl-1H-pyrazol-5-yl)methylamine ()
Physicochemical and Functional Comparisons
Table 1: Key Properties of Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine and Analogs
Research and Application Insights
- Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution or reductive amination (e.g., describes pyrazole amine synthesis).
- CO₂ Capture Potential: While methyl diethanol amine (MDEA) is well-studied for CO₂ adsorption (), the target compound’s secondary amine structure may offer distinct reactivity, though direct evidence is lacking.
- Safety Considerations : Pyrazole derivatives often require precautions against irritation (), though specific data for the target compound is unavailable.
Biological Activity
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with biological targets, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Its specific substitution pattern on the pyrazole ring may confer unique biological properties compared to other pyrazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor modulation, potentially resulting in therapeutic effects. For instance, pyrazole derivatives have been shown to exhibit significant inhibitory activity against various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
Pharmacological Properties
Research indicates that compounds with similar structures display a range of pharmacological activities, including:
- Anticancer : this compound may inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers .
- Anti-inflammatory : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Antibacterial : Studies have indicated that pyrazole derivatives possess antibacterial properties against various strains of bacteria .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The compounds were tested for their ability to inhibit cell proliferation both in vitro and in vivo, showing promising results for future drug development .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit nitric oxide production in macrophages. This suggests a mechanism by which these compounds could mitigate inflammatory responses in various diseases .
- Antibacterial Efficacy : A series of experiments revealed that certain pyrazole derivatives displayed high activity against multiple bacterial strains, indicating their potential use as antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethyl-1H-pyrazole | C7H10N2 | Basic pyrazole structure; used as a building block |
| Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine | C9H12N4 | Similar amine functionality; different substitution |
| 3-(1-Ethylpyrazol-4-yloxy)phenol | C11H14N2O | Incorporates an ether linkage; used in biological studies |
The distinct substitution pattern on this compound may enhance its binding affinity to specific biological targets compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting pyrazole precursors (e.g., 1-ethyl-1H-pyrazol-5-amine) with ethyl halides or carbonyl-containing reagents under controlled conditions. Optimal yields (e.g., 75–90%) are achieved using polar aprotic solvents (e.g., DMF) with bases like N,N-diisopropylethylamine at 60–80°C . Temperature and solvent choice critically impact regioselectivity and purity.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. The ethyl group’s protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.6 ppm for CH2) and pyrazole ring protons (δ 6.2–7.0 ppm) should show distinct splitting patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., m/z 195.15 for C9H17N3). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
Q. What are the key physicochemical properties of this compound, and how do they impact solubility and reactivity?
- Methodological Answer : The compound’s logP value (~1.8) predicts moderate lipophilicity, favoring solubility in ethanol or DMSO over water. The tertiary amine group enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides). Thermal stability (decomposition >200°C) allows high-temperature reactions .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence the compound’s interaction with biological targets?
- Methodological Answer : The ethyl group at position 1 and the methylamine side chain at position 5 enhance steric bulk and hydrogen-bonding capacity compared to simpler analogs (e.g., 1-methyl derivatives). Computational docking studies suggest these groups improve binding affinity to kinase targets (e.g., EGFR) by occupying hydrophobic pockets and forming π-π interactions with aromatic residues .
Q. What computational approaches are used to predict the binding affinity of this compound with enzymes, and how do they compare to empirical data?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model ligand-enzyme interactions. For example, MD simulations of pyrazole derivatives with cytochrome P450 enzymes reveal metabolic hotspots. Empirical validation via enzyme inhibition assays (IC50 values) and X-ray crystallography refines these predictions .
Q. What strategies are effective in resolving contradictory data regarding the compound’s metabolic stability in different in vitro models?
- Methodological Answer : Discrepancies between liver microsome and hepatocyte assays often arise from differences in enzyme activity. Use LC-MS/MS to quantify metabolites and identify degradation pathways (e.g., N-deethylation). Cross-validate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
